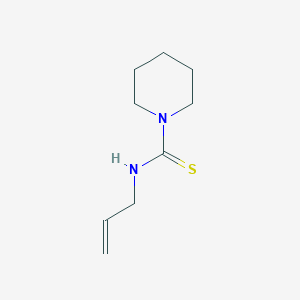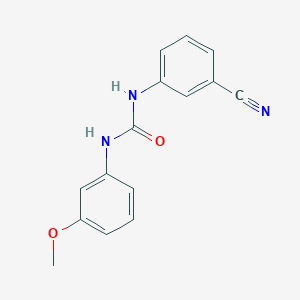![molecular formula C14H18N4O B7457352 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential as a research tool in the field of neuroscience. CPCA is a selective antagonist for the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system.
作用機序
The adenosine A2A receptor is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. Activation of the adenosine A2A receptor leads to the activation of adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide selectively blocks the adenosine A2A receptor, preventing the activation of adenylyl cyclase and the subsequent increase in cAMP production.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve memory performance. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, the exact mechanisms underlying these effects are still being investigated.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide as a research tool is its selectivity for the adenosine A2A receptor. This allows researchers to selectively block the activity of this receptor without affecting other receptors or signaling pathways. However, one limitation of using N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine A2A receptor antagonists. This can make it more difficult to achieve complete blockade of the receptor, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide. One area of research is the investigation of the role of the adenosine A2A receptor in neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide and other adenosine A2A receptor antagonists may have therapeutic potential in these conditions. Another area of research is the development of more potent and selective adenosine A2A receptor antagonists, which may improve the usefulness of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide as a research tool. Finally, the investigation of the biochemical and physiological effects of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide in different animal models may provide insights into the mechanisms underlying its effects and its potential as a therapeutic agent.
合成法
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide involves several steps, including the reaction of 1,3-dimethyl-5-aminopyrazole with 2-bromo-4-methoxypyridine, followed by the reaction of the resulting compound with cyclopentanecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of the final product is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
科学的研究の応用
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has been used extensively as a research tool in the field of neuroscience. The adenosine A2A receptor is involved in a variety of physiological processes, including sleep regulation, pain perception, and motor control. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has been shown to selectively block the adenosine A2A receptor, making it a useful tool for studying the role of this receptor in these processes. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide has also been used to investigate the potential therapeutic applications of adenosine A2A receptor antagonists in the treatment of Parkinson's disease and other neurological disorders.
特性
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-12-7-11(8-15-13(12)18(2)17-9)16-14(19)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAQBABSXMEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)